(R)-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride
(R)-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride
An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.
Brand Name:
Vulcanchem
CAS No.:
6119-47-7
VCID:
VC0000584
InChI:
InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14-,19-,20+;;;/m0.../s1
SMILES:
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl
Molecular Formula:
C20H24N2O2.HCl.2H2O
Molecular Weight:
396.9 g/mol
(R)-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride
CAS No.: 6119-47-7
APIs
VCID: VC0000584
Molecular Formula: C20H24N2O2.HCl.2H2O
Molecular Weight: 396.9 g/mol
Purity: 98.0%
CAS No. | 6119-47-7 |
---|---|
Product Name | (R)-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride |
Molecular Formula | C20H24N2O2.HCl.2H2O |
Molecular Weight | 396.9 g/mol |
IUPAC Name | (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride |
Standard InChI | InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14-,19-,20+;;;/m0.../s1 |
Standard InChIKey | MPQKYZPYCSTMEI-FLZPLBAKSA-N |
Isomeric SMILES | COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.Cl |
SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl |
Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl |
Appearance | White Solid |
Description | An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood. |
Purity | 98.0% |
Synonyms | Biquinate Bisulfate, Quinine Hydrochloride, Quinine Legatrim Myoquin Quinamm Quinbisan Quinbisul Quindan Quinimax Quinine Quinine Bisulfate Quinine Hydrochloride Quinine Lafran Quinine Sulfate Quinine Sulphate Quinine-Odan Quinoctal Quinson Quinsul Strema Sulfate, Quinine Sulphate, Quinine Surquina |
Reference | 1: Karle JM, Karle IL. Structure of 9-epiquinine hydrochloride dihydrate versus antimalarial activity. Acta Crystallogr C. 1992 Nov 15;48 ( Pt 11):1975-80. PubMed PMID: 1457075. 2: Immohr LI, Turner R, Pein-Hackelbusch M. Impact of sodium lauryl sulfate in oral liquids on e-tongue measurements. Int J Pharm. 2016 Dec 30;515(1-2):441-448. doi: 10.1016/j.ijpharm.2016.10.045. Epub 2016 Oct 21. PubMed PMID: 27777034. 3: Bezáková Z, Stankovičová M. [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia]. Ceska Slov Farm. 2013 Dec;62(6):264-9. Czech. PubMed PMID: 24393115. 4: Fuchida S, Yamamoto T, Takiguchi T, Kandaudahewa G, Yuyama N, Hirata Y. Association between underweight and taste sensitivity in middle- to old-aged nursing home residents in Sri Lanka: a cross-sectional study. J Oral Rehabil. 2013 Nov;40(11):854-63. doi: 10.1111/joor.12099. Epub 2013 Sep 20. PubMed PMID: 24111976. 5: Soto J, Sheng Y, Standing JF, Orlu Gul M, Tuleu C. Development of a model for robust and exploratory analysis of the rodent brief-access taste aversion data. Eur J Pharm Biopharm. 2015 Apr;91:47-51. doi: 10.1016/j.ejpb.2015.01.016. Epub 2015 Jan 22. PubMed PMID: 25619919. 6: Karle JM, Karle IL, Gerena L, Milhous WK. Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. Antimicrob Agents Chemother. 1992 Jul;36(7):1538-44. PubMed PMID: 1510452; PubMed Central PMCID: PMC191617. |
PubChem Compound | 16211283 |
Last Modified | Dec 23 2021 |
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